molecular formula C17H16O3 B1624206 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde CAS No. 884497-69-2

4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde

Cat. No.: B1624206
CAS No.: 884497-69-2
M. Wt: 268.31 g/mol
InChI Key: TVIQMFUFYVSKIE-UHFFFAOYSA-N
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Description

4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde (CAS: 884497-69-2) is a benzaldehyde derivative featuring a complex ether-oxo substituent at the para position. Its molecular formula is C₁₈H₁₆O₄, with a molecular weight of 296.31 g/mol. The compound is commercially available as a building block for organic synthesis, with purity levels up to 95% . Its structure includes a methylphenyl-substituted oxoethoxy group, which distinguishes it from simpler benzaldehyde analogs.

Properties

IUPAC Name

4-[1-(4-methylphenyl)-1-oxopropan-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-3-7-15(8-4-12)17(19)13(2)20-16-9-5-14(11-18)6-10-16/h3-11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIQMFUFYVSKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407442
Record name STK358876
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-69-2
Record name STK358876
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.

Major Products Formed

    Oxidation: 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzoic acid.

    Reduction: 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophilic substitution reaction.

Scientific Research Applications

4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound and compound 15 share an oxoethoxy-benzaldehyde backbone but differ in substituents. Compound 15 incorporates an antipyrin moiety, a known analgesic scaffold, which may confer biological activity .
  • The dimethylamino substituent in compound 7a enhances electron-donating effects, reducing aldehyde electrophilicity compared to the target compound’s electron-withdrawing oxoethoxy group .
  • The bromophenyl-methoxy analog (C₁₆H₁₃BrO₄) introduces halogenated aromaticity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical and Spectroscopic Properties

Table 2: Spectral and Physical Properties
Compound Name Melting Point (°C) IR (C=O stretches, cm⁻¹) ¹H NMR (Aldehyde Proton, δ/ppm)
Target Compound Not reported ~1670–1655 (inferred) ~9.8–9.9 (inferred)
Compound 15 130–132 1677, 1655 9.83
Compound 7a Not reported Not reported Likely downfield-shifted due to electron donation

Key Observations :

  • The target compound likely exhibits IR carbonyl stretches near 1655–1677 cm⁻¹ , consistent with compound 15’s oxoethoxy and aldehyde groups .
  • The aldehyde proton in the target compound is expected to resonate at ~9.8 ppm (similar to compound 15’s 9.83 ppm) .
  • Substituents influence solubility: The methylphenyl group in the target compound may enhance lipophilicity compared to compound 15’s polar antipyrin group.

Biological Activity

4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde, a compound belonging to the aldehyde class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed examination of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C17H16O3
  • CAS Number: 884497-69-2
PropertyValue
Molecular Weight272.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to exert its effects through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors, influencing cellular signaling pathways.

Research indicates that the aldehyde group can participate in various chemical reactions, which may enhance its biological efficacy.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacterial strains. This activity is hypothesized to be due to its ability to disrupt bacterial cell membranes and inhibit key metabolic processes.

Anticancer Activity

Research has indicated potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. The compound's mechanism may involve inducing apoptosis (programmed cell death) and inhibiting tumor proliferation.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial effects of various aldehyde compounds, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antibacterial properties.
  • Cancer Cell Line Study:
    In vitro tests on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study suggested that the compound might activate apoptotic pathways, leading to cancer cell death.

Table 2: Summary of Biological Activities

ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growthStudy on aldehydes
AnticancerInduction of apoptosisCancer cell line study

Research Applications

The compound is being explored for various applications in drug development:

  • Drug Formulation: Its unique structure allows it to be a potential candidate for new drug formulations targeting infections and cancers.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde
Reactant of Route 2
4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde

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